iFSP1
Overview
Description
iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1/AIFM2) with an EC50 of 103 nM . It selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . Solutions of iFSP1 are unstable and should be freshly prepared .
Chemical Reactions Analysis
iFSP1 selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . The mechanism of this reaction involves the inhibition of FSP1, a key determinant of ferroptosis vulnerability .
Scientific Research Applications
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FSP1 in Cancer Therapies
- Field : Oncology
- Application Summary : FSP1 plays a crucial role in ferroptosis, a type of regulated cell death, and has been shown to alter the sensitivity and effectiveness of cancer therapies, including chemotherapy, radiotherapy, targeted therapy, and immunotherapy .
- Methods : FSP1 operates independently of the canonical system xc – /glutathione peroxidase 4 pathway, making it a promising target for inducing ferroptosis in cancer cells and overcoming ferroptosis resistance .
- Results : A variety of intracellular factors and drug molecules can alleviate ferroptosis via FSP1 . In preclinical studies, the FSP1 inhibitor iFSP1 has been demonstrated to promote ferroptosis in hepatocellular carcinoma and enhance the anti-tumor immune response by stimulating the infiltration of dendritic cells, macrophages, and T cells .
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FSP1 in Immune Responses
- Field : Immunology
- Application Summary : The application of iFSP1 upregulates CXCL9, CX3CL1, and other chemokines, which recruit antigen-presenting DCs, phagocytic macrophages, and cytotoxic T cells to the tumor, thus promoting the immune clearance of HCCs .
- Methods : iFSP1 not only plays a role in inhibiting ferroptosis but also activates anti-tumor immune responses .
- Results : The use of iFSP1 has been shown to stimulate the infiltration of immune cells into tumors, promoting immune clearance .
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FSP1 in Oxidation and Antioxidant Systems
- Field : Biochemistry
- Application Summary : FSP1 plays a crucial role in the balance of oxidation and antioxidant systems, which profoundly affects the occurrence, development, and prognosis of cancer and other diseases .
- Methods : FSP1 suppresses lipid hydroperoxides by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H . N-myristylation-dependent recruitment of FSP1 to the plasma membrane promotes resistance to ferroptosis .
- Results : FSP1 mediated mechanisms other than the FSP1-CoQ10-NAD(P)H pathway may contribute to ferroptosis resistance .
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FSP1 in Vitamin K Metabolism
- Field : Pharmacology
- Application Summary : The effectiveness of warfarin, a common anticoagulant, was dampened in people with high FSP1 activity, while more vitamin K was required to protect against warfarin poisoning in people with low FSP1 activity .
- Methods : iFSP1 treatment has been proved to robustly sensitize cancer cells to ferroptosis .
- Results : This suggests that FSP1 could be a potential target for optimizing the therapeutic effects of warfarin .
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FSP1 in Cancer Drug Development
- Field : Pharmacology
- Application Summary : A novel anti-cancer drug, called icFSP1, which sensitizes cancer cells to ferroptosis, has been discovered .
- Methods : The drug icFSP1 targets FSP1 to induce ferroptosis in cancer cells .
- Results : This new approach in cancer therapy shows promise for innovative mechanisms of action for ferroptosis induction .
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FSP1 in Ferroptosis Regulation
- Field : Cell Biology
- Application Summary : FSP1 plays a crucial role in ferroptosis, a type of regulated cell death triggered by the ferrous ion (Fe 2+ )-dependent accumulation of lipid peroxides associated with cancer and many other diseases .
- Methods : FSP1 suppresses lipid hydroperoxides by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H . N-myristylation-dependent recruitment of FSP1 to the plasma membrane promotes resistance to ferroptosis .
- Results : A variety of intracellular factors and drug molecules can alleviate ferroptosis via FSP1 .
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FSP1 in Vitamin K Cycle
- Field : Biochemistry
- Application Summary : FSP1 is a vitamin K reductase that maintains a warfarin-resistant non-canonical vitamin K cycle and inhibits ferroptosis by producing VK-H2 via NADH consumption to prevent lipid peroxidation .
- Methods : The effectiveness of warfarin was dampened in people with high FSP1 activity, while more vitamin K was required to protect against warfarin poisoning in people with low FSP1 activity .
- Results : FSP1 activity varies across the human population .
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FSP1 in Drug Discovery
- Field : Pharmacology
- Application Summary : Several structurally diverse FSP1 inhibitors have been discovered that increase the sensitivity of cancer cells to ferroptosis .
- Methods : The most potent of these inhibitors, FSEN1, has been shown to synergize with ferroptosis inducers in vitro .
- Results : This discovery opens up new avenues for the development of anti-cancer drugs .
properties
IUPAC Name |
1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNESYDFRCQEEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |
CAS RN |
150651-39-1 | |
Record name | 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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